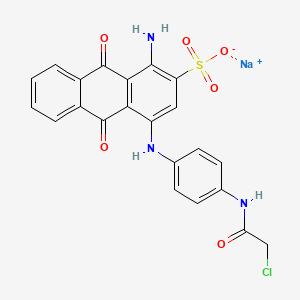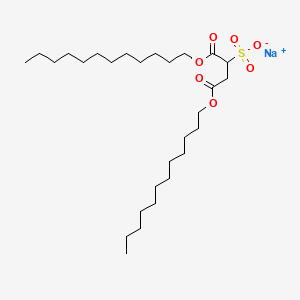
Sulfasymazine sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfasymazine sodium is a sulfonamide antibiotic used to treat various bacterial infections. It is a derivative of sulfanilamide and is known for its broad-spectrum antibacterial activity. Sulfonamides, including this compound, work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfasymazine sodium typically involves the following steps:
Salifying Reaction: Sulfanilamide is mixed with a strong alkaline carbonate (such as sodium carbonate) and water to form a sulfanilamide salt.
Condensation Reaction: The sulfanilamide salt is then reacted with a guanidine salt to form sulfasymazine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and minimize impurities. The final product is purified and crystallized to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Sulfasymazine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated sulfonamides.
科学的研究の応用
Sulfasymazine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating various bacterial infections, including urinary tract infections and respiratory infections.
Industry: Used in the production of veterinary medicines and as a preservative in some pharmaceutical formulations
作用機序
Sulfasymazine sodium works by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which bacteria need for DNA synthesis and cell division. By blocking this enzyme, this compound prevents bacteria from producing folic acid, leading to their death .
類似化合物との比較
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: Used to treat bacterial infections in animals and has a similar structure to sulfasymazine sodium.
Uniqueness
This compound is unique due to its specific structure, which allows it to be effective against a broad range of bacterial infections. Its ability to inhibit dihydropteroate synthetase makes it a valuable antibiotic in both human and veterinary medicine.
Conclusion
This compound is a versatile and effective sulfonamide antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique mechanism of action and broad-spectrum antibacterial activity make it an important compound in the fight against bacterial infections.
特性
CAS番号 |
4107-77-1 |
|---|---|
分子式 |
C13H17N5NaO2S+ |
分子量 |
330.36 g/mol |
IUPAC名 |
sodium;4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1 |
InChIキー |
INQFUCOQBMPAOZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)





![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)





